

# quantitative analysis of acetazolamide impurities by HPLC-MS

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## Compound of Interest

Compound Name: *N-1,3,4-Thiadiazol-2-ylacetamide-  
d3*

Cat. No.: *B1160274*

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Application Note: Quantitative Profiling of Acetazolamide and Related Impurities (A, B, D, E) by HPLC-ESI-MS/MS

## Executive Summary

Acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide) is a carbonic anhydrase inhibitor widely used for glaucoma and altitude sickness.[1] Ensuring the purity of Acetazolamide API (Active Pharmaceutical Ingredient) is critical, as process-related impurities (e.g., Impurity A, B) and degradation products (Impurity D, E) can compromise safety and efficacy.

While traditional pharmacopoeial methods (EP/USP) rely on HPLC-UV using non-volatile phosphate buffers, modern drug development requires the specificity of Mass Spectrometry (MS). This protocol outlines a high-sensitivity HPLC-ESI-MS/MS method utilizing volatile mobile phases to quantify Acetazolamide and its key impurities. This method offers superior specificity over UV, particularly for distinguishing structurally similar thiadiazole derivatives.

## Target Analytes & Chemical Logic

The method targets the parent drug and its four primary impurities defined by the European Pharmacopoeia (EP).

Analyte	Common Name	Structure Description	MW ( g/mol )	[M-H] <sup>-</sup> ( )	Origin
Acetazolamide	API	5-acetamido-1,3,4-thiadiazole-2-sulfonamide	222.25	221.0	Parent
Impurity A	Chloro-analog	N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide	177.61	176.0	Synthesis (Chlorination step)
Impurity B	Des-sulfamoyl	N-(1,3,4-thiadiazol-2-yl)acetamide	143.17	142.1	Synthesis / Degradation
Impurity D	Desacetyl	5-amino-1,3,4-thiadiazole-2-sulfonamide	180.21	179.0	Hydrolysis (Acid/Base)
Impurity E	Sulfonic Acid	5-acetamido-1,3,4-thiadiazole-2-sulfonic acid	223.23	222.0	Oxidation

Scientific Rationale for MS Detection: Acetazolamide and its sulfonamide impurities are acidic (pKa ~7.2 for the sulfonamide group). Therefore, Negative Electrospray Ionization (ESI<sup>-</sup>) is the most sensitive and robust mode, yielding stable deprotonated molecules

## Experimental Protocol

### Chemicals and Reagents[4]

- Standards: Acetazolamide Reference Standard (USP/EP), Impurities A, B, D, E (Certified Reference Materials).
- Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water.
- Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.

## Sample Preparation

- Diluent: Water:Acetonitrile (90:10 v/v). Rationale: High aqueous content prevents peak distortion for early eluting polar impurities like Impurity D.
- Stock Solution: Dissolve accurately weighed standards in Methanol to 1.0 mg/mL.
- Working Standard: Dilute stocks with Diluent to 10 µg/mL (for impurity quantification).
- Test Sample: Prepare API at 1.0 mg/mL in Diluent. Vortex for 5 min, Centrifuge at 10,000 rpm for 5 min, Filter through 0.22 µm PTFE filter.

## LC-MS/MS Conditions

Chromatographic Parameters:

- Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or Waters ACQUITY UPLC BEH C18.
  - Why? C18 provides necessary retention for the polar sulfonamide impurities while maintaining peak shape.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.[2]
- Flow Rate: 0.3 mL/min.
- Column Temp: 35°C.
- Injection Volume: 2 µL.

Gradient Program:

Time (min)	% B	Event
0.0	5	Initial Hold (Retain polar Impurity D)
1.0	5	Start Gradient
6.0	40	Elute Acetazolamide & Impurity A
8.0	90	Wash Column
10.0	90	Hold
10.1	5	Re-equilibration

| 13.0 | 5 | End |

Mass Spectrometry Parameters (ESI Negative):

- Source Temp: 350°C
- Capillary Voltage: -4500 V
- Desolvation Gas: 800 L/hr (N2)
- Cone Gas: 50 L/hr

MRM Transitions (Quantification): | Analyte | Precursor (

) | Product (

) | Cone (V) | Collision (eV) | | :--- | :--- | :--- | :--- | :--- | | Acetazolamide | 220.9 | 83.0 | 30 | 25 | | Impurity A | 176.0 | 42.0 | 30 | 20 | | Impurity B | 142.1 | 42.0 | 25 | 18 | | Impurity D | 179.0 | 83.0 | 30 | 22 | | Impurity E | 222.0 | 80.0 | 35 | 28 |

## Method Validation Strategy (Self-Validating System)

To ensure trustworthiness, the method must undergo validation following ICH Q2(R1) guidelines.

## System Suitability Testing (SST)

Before every run, inject the "System Suitability Solution" (Mix of API + Impurities at Limit Level).

- Criterion 1: Resolution ( ) between Impurity D and Acetazolamide > 2.0.
- Criterion 2: %RSD of peak area for 6 replicate injections < 5.0%.
- Criterion 3: Tailing factor ( ) for all peaks between 0.8 and 1.5.

## Linearity & Range

Construct calibration curves for all impurities from LOQ to 150% of the specification limit (typically 0.15% for impurities).

- Acceptance:

## Accuracy (Recovery)

Spike impurities into the API matrix at 50%, 100%, and 150% levels.

- Acceptance: Mean recovery 85% - 115%.

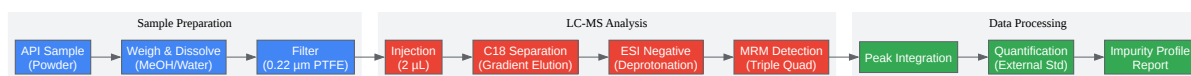
Summary of Validation Data (Example):

Parameter	Acetazolamide	Impurity A	Impurity D
Linearity ( )	0.9992	0.9985	0.9990
LOD (ng/mL)	5.0	2.0	3.5
LOQ (ng/mL)	15.0	6.0	10.0
Recovery (%)	99.5	96.2	94.8

## Visualization of Workflows

### Figure 1: Analytical Workflow

This diagram illustrates the step-by-step process from sample intake to data reporting.

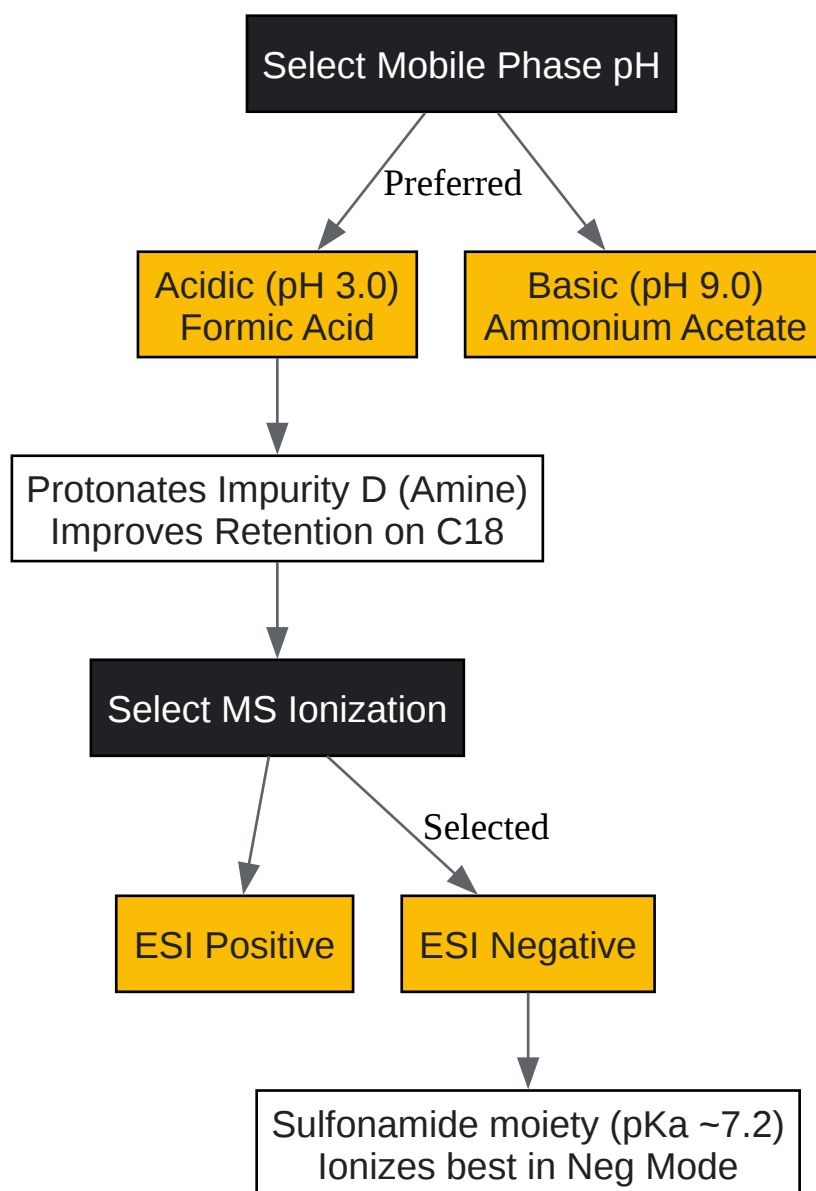


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Caption: End-to-end analytical workflow for Acetazolamide impurity profiling.

### Figure 2: Method Development Logic

This decision tree explains the "Why" behind the chromatographic choices.



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Caption: Decision logic for selecting Mobile Phase pH and MS Ionization mode.

## Troubleshooting & Critical Control Points

- Peak Tailing for Impurity D: Impurity D contains a free amine. If tailing occurs using Formic Acid, add 5mM Ammonium Formate to the mobile phase to buffer the secondary interactions with residual silanols.

- Isobaric Interferences: Acetazolamide (MW 222) and Impurity E (MW 223) are close in mass. Ensure chromatographic resolution ( ) is maintained, as the M+1 isotope of Acetazolamide can interfere with Impurity E quantification if not separated.
- Carryover: Sulfonamides can stick to stainless steel. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

## References

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- ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)". International Council for Harmonisation. [[Link](#)]

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